molecular formula C22H16N2O2S B12267175 Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B12267175
M. Wt: 372.4 g/mol
InChI Key: DDPJSROAAAQFMY-UHFFFAOYSA-N
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Description

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system substituted with a phenyl group and a sulfanylacetic acid moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate to form α-iminoesters, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or phase-transfer catalysis to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, aluminum chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Nitro-phenyl, halo-phenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:

    2-phenylquinazolin-4-amine: Known for its anti-cancer properties.

    4-methyl-2-phenylquinazoline: Studied for its anti-inflammatory effects.

    2-phenyl-4-styrylquinazoline: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its sulfanylacetic acid moiety, which may confer additional biological activities and enhance its therapeutic potential compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-phenyl-2-(4-phenylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C22H16N2O2S/c25-21(26)20(16-11-5-2-6-12-16)27-22-23-18-14-8-7-13-17(18)19(24-22)15-9-3-1-4-10-15/h1-14,20H,(H,25,26)

InChI Key

DDPJSROAAAQFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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